molecular formula C7H6Cl3NO2S B12187313 N-Methyl-2,4,5-trichlorobenzenesulfonamide CAS No. 63991-43-5

N-Methyl-2,4,5-trichlorobenzenesulfonamide

Cat. No.: B12187313
CAS No.: 63991-43-5
M. Wt: 274.5 g/mol
InChI Key: IIWQFZAPAQEVFI-UHFFFAOYSA-N
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Description

N-Methyl-2,4,5-trichlorobenzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide functional group (-SO₂NH-) attached to a benzene ring substituted with three chlorine atoms at positions 2, 4, and 5, and an N-methyl group. The trichloro substitution pattern may enhance lipophilicity and bioactivity compared to less halogenated analogs .

Properties

CAS No.

63991-43-5

Molecular Formula

C7H6Cl3NO2S

Molecular Weight

274.5 g/mol

IUPAC Name

2,4,5-trichloro-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H6Cl3NO2S/c1-11-14(12,13)7-3-5(9)4(8)2-6(7)10/h2-3,11H,1H3

InChI Key

IIWQFZAPAQEVFI-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,4,5-trichlorobenzenesulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4,5-Trichlorobenzenesulfonyl chloride+MethylamineThis compound+HCl\text{2,4,5-Trichlorobenzenesulfonyl chloride} + \text{Methylamine} \rightarrow \text{this compound} + \text{HCl} 2,4,5-Trichlorobenzenesulfonyl chloride+Methylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,4,5-trichlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products with substituted functional groups on the benzene ring.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Hydrolysis: Products include the corresponding amine and sulfonic acid.

Scientific Research Applications

N-Methyl-2,4,5-trichlorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the manufacture of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-2,4,5-trichlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-methyl-2,4,5-trichlorobenzenesulfonamide with sulfonamides, halogenated aromatics, and N-methylated analogs from the evidence.

Substituent Effects on Bioactivity
Compound Substituents Biological Activity (Anti-TMV) Key Findings Reference
This compound 2,4,5-Cl; N-methyl Inferred Hypothesized enhanced antiviral activity due to electron-withdrawing Cl groups and lipophilicity.
L1 (N-methyl-2,3,4-trimethoxylycoricidine) 2,3,4-OCH₃; N-methyl 60.8% inhibition rate Inhibits TMV-CP replication; activates PAL, POD, SOD enzymes .
L3 (N-methyl-2-methoxy-3,4-acetonidelycoricidine) 2-OCH₃; 3,4-acetonide; N-methyl 62.0% inhibition rate Comparable to Ningnanmycin (66.4%); reduces TMV-CP protein expression .

Key Observations :

  • Chlorine substituents (electron-withdrawing) may improve binding to viral proteins compared to methoxy groups (electron-donating) in L1/L3 .
  • N-methylation enhances metabolic stability, as seen in L1/L3 and other sulfonamides .
Physicochemical Properties
Compound Key Analytical Data (NMR, MS) Reference
This compound Predicted: δ ~7.5–8.0 ppm (aromatic H); [M+H]⁺ ~304
(S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ¹H NMR: δ 7.70–6.60 ppm (aromatic H); [M+H]⁺ = 444.2
Diloxanide Furoate 4-(N-methyl-2,2-dichloroacetamido)phenyl furoate

Key Observations :

  • Trichloro substitution in the target compound would likely cause downfield shifts in ¹H NMR compared to methyl/methoxy analogs (e.g., δ 7.70 ppm in ) due to deshielding .
  • Higher molecular weight and halogen content may reduce solubility compared to non-chlorinated sulfonamides .
Functional Group and Application Comparisons
Compound Functional Groups Applications Reference
This compound Sulfonamide, trichloro, N-methyl Hypothesized: Antiviral, agrochemical
N-Methyl-2,4,6-trimethylaniline N-methyl, tri-methyl Precursor for HIV inhibitors
Lycoricidine derivatives (L1/L3) Methoxy, acetonide, N-methyl Anti-TMV agents

Key Observations :

  • Trichloro substitution may offer superior biocidal activity over methyl groups in agricultural applications .

Biological Activity

N-Methyl-2,4,5-trichlorobenzenesulfonamide (commonly referred to as NTBS) is a chemical compound with notable biological activity. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

NTBS is characterized by its sulfonamide functional group and a trichlorobenzene moiety. The chemical formula is C₇H₅Cl₃N₁O₂S, with the following structural features:

  • Sulfonamide Group : Contributes to its biological activity.
  • Trichlorobenzene Ring : Impacts its hydrophobicity and interaction with biological membranes.

NTBS exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : NTBS has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Antimicrobial Properties : Research indicates that NTBS possesses antimicrobial activity against a range of pathogens, making it a candidate for further investigation in therapeutic applications.

Toxicological Profile

The toxicological profile of NTBS is critical for understanding its safety and efficacy:

  • Acute Toxicity : Studies demonstrate low acute toxicity levels in animal models, indicating a favorable safety profile for potential therapeutic use.
  • Chronic Exposure Effects : Long-term exposure studies are necessary to fully understand the implications of NTBS on human health, particularly regarding organ toxicity and carcinogenic potential.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on the antimicrobial properties of NTBS revealed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.
  • Enzyme Inhibition Studies :
    • In vitro assays demonstrated that NTBS effectively inhibited the activity of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems. The IC50 value was determined to be 50 µM.

Data Table: Biological Activity Summary

Activity TypeObserved EffectIC50/MIC Value
AntimicrobialInhibition of bacterial growthMIC: 32-128 µg/mL
Enzyme InhibitionCarbonic anhydrase inhibitionIC50: 50 µM
Acute ToxicityLow toxicity in animal modelsLD50 > 2000 mg/kg

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